Perfluorocyclohexanecarbonyl chloride

Vue d'ensemble

Description

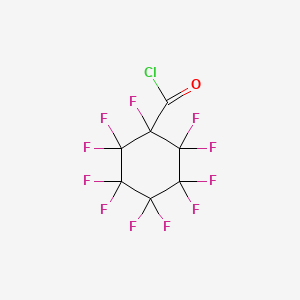

Perfluorocyclohexanecarbonyl chloride (C6F11C(O)Cl) is a perfluorinated compound that has been studied for its unique chemical reactions and properties. It is part of a broader class of perfluorinated compounds that are known for their stability and resistance to degradation, which makes them useful in various industrial applications but also raises environmental concerns due to their persistence .

Synthesis Analysis

The synthesis of perfluorocyclohexanecarbonyl chloride-related compounds often involves radical processes or electrochemical fluorination. For instance, bis(perfluorocyclohexane carbonyl) peroxide, a related compound, is prepared through the reaction of acyl fluoride with hydrogen peroxide and can be used to initiate radical processes for synthesizing perfluorocyclohexylated compounds . Electrochemical fluorination has also been employed to create perfluorobicyclic ethers, which suggests a potential pathway for synthesizing perfluorocyclohexanecarbonyl chloride derivatives .

Molecular Structure Analysis

The molecular structure of perfluorocyclohexanecarbonyl chloride and related compounds has been characterized using various spectroscopic techniques. For example, propionyl chloride and perfluoropropionyl chloride have been studied using microwave spectroscopy, revealing details about their geometric and electronic structures. These studies indicate that perfluorination can significantly affect the electronic structure and stability of the carbonyl group .

Chemical Reactions Analysis

Perfluorocyclohexanecarbonyl chloride undergoes dissociative electron attachment (DEA), leading to the formation of various fragment anions. The DEA process results in direct bond cleavages and the formation of closed-shell anions. Interestingly, the DEA into Cl- is the most intense reaction for this compound, while the formation of F- is comparatively weak . Additionally, perfluoro(1,2-epoxycyclohexane), a structurally related compound, reacts with bifunctional nucleophiles to form fluorinated heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of perfluorocyclohexanecarbonyl chloride and related compounds are influenced by their perfluorinated nature. Gas-phase ion chemistries of perfluoromethylcyclohexane, a related compound, have been studied using mass spectrometry, revealing insights into ionization and ion-molecule reactions . The electron affinities and activation energies for thermal electron attachment to perfluoromethylcyclohexane have also been determined, providing a deeper understanding of the thermodynamics and kinetics of reactions involving these compounds .

Applications De Recherche Scientifique

Electron Driven Reactions in Perfluorocompounds

Research by Kopyra et al. (2012) examined the dissociative electron attachment (DEA) to perfluorocyclohexanecarbonyl chloride, among other perfluorocompounds, identifying efficient decomposition and specific fragment anion formations. This study provides insights into the molecular interactions and reaction pathways of perfluorocyclohexanecarbonyl chloride under electron impact, showcasing its potential utility in understanding electron-driven processes in perfluorocompounds Kopyra, Iwona Szamrej, S. Karolczak, & E. Illenberger (2012).

Sensing and Detection in Aquatic Systems

In the context of environmental monitoring, perfluorocyclohexanecarbonyl chloride's derivatives were explored for their application in detecting perfluorocarbon compounds in aquatic systems. Rauh et al. (2014) developed a mid-infrared sensor for in-situ detection of perfluorocarbon-based compounds, utilizing the compound's distinct chemical structure to enhance the sensor's sensitivity and specificity. This advancement in detection technology indicates the compound's potential in environmental science, particularly for monitoring and studying the movement of supercritical carbon dioxide in geosequestration Rauh, F., et al. (2014).

Analytical Methodologies for PFCs Detection

Giuliani et al. (2015) developed a headspace-gas chromatography-tandem mass spectrometry method to measure trace amounts of perfluorocarbon compounds, including derivatives of perfluorocyclohexanecarbonyl chloride, in blood. This analytical method highlights the compound's relevance in toxicology and doping studies, showcasing the broad applicability of perfluorocyclohexanecarbonyl chloride derivatives in scientific research, particularly for substances with oxygen-carrying capabilities Giuliani, N., et al. (2015).

Environmental Monitoring and Tracer Studies

The stability and inertness of perfluorocyclohexanecarbonyl chloride make it an ideal candidate for environmental monitoring and tracer studies. Watson et al. (2007) discussed the atmospheric background levels of perfluorocarbon compounds, including perfluorocyclohexanecarbonyl chloride, for their use in monitoring carbon sequestration and mass transfer applications. This research underscores the compound's utility in environmental science, particularly in tracking and monitoring applications due to its low reactivity and environmental persistence Watson, T., et al. (2007).

Safety and Hazards

Perfluorocyclohexanecarbonyl chloride is classified as harmful if swallowed, in contact with skin, or if inhaled. It may cause severe skin burns and eye damage, and may be corrosive to metals . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective clothing, and using only in well-ventilated areas .

Mécanisme D'action

Target of Action

Perfluorocyclohexanecarbonyl chloride is a type of perfluorocarbon (PFC), a class of compounds known for their ability to dissolve gases . The primary targets of PFCs are respiratory gases, making them of special interest for current investigations .

Mode of Action

Perfluorocyclohexanecarbonyl chloride, like other PFCs, has a unique ability to dissolve gases due to the strength of the carbon-fluorine bond in its structure . This makes the molecules chemically very stable and highly resistant to biological degradation .

Biochemical Pathways

Pfcs in general are known to persist in the environment due to their chemical stability . They can bioaccumulate and undergo biomagnification, affecting various biochemical pathways .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature and has a predicted boiling point of 1391°C at 760 mmHg . It’s also predicted to have a density of 1.8 g/mL . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.

Result of Action

It’s known that pfcs can act as synthetic oxygen carriers , suggesting that Perfluorocyclohexanecarbonyl chloride may have similar effects.

Action Environment

Perfluorocyclohexanecarbonyl chloride is soluble in organic solvents but insoluble in water . This property can influence its action, efficacy, and stability in different environments. For example, its solubility in organic solvents may facilitate its use in certain industrial applications, while its insolubility in water may limit its bioavailability in aqueous environments .

Propriétés

IUPAC Name |

1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7ClF11O/c8-1(20)2(9)3(10,11)5(14,15)7(18,19)6(16,17)4(2,12)13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBOWALSHDVHATH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7ClF11O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380760 | |

| Record name | 1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perfluorocyclohexanecarbonyl chloride | |

CAS RN |

58816-79-8 | |

| Record name | 1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58816-79-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B1303321.png)

![5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride](/img/structure/B1303334.png)

![5-[2-(Trifluoromethyl)phenyl]isoxazole](/img/structure/B1303348.png)

![5-[3-(Trifluoromethyl)phenyl]isoxazole](/img/structure/B1303349.png)